molecular formula C15H18N4O B2918099 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol CAS No. 330982-03-1

2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol

Cat. No.: B2918099
CAS No.: 330982-03-1
M. Wt: 270.336
InChI Key: LSBFDECOGCIELU-UHFFFAOYSA-N
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Description

2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol is a chemical compound with the empirical formula C15H19ClN4O and a molecular weight of 306.79 g/mol . This compound is known for its unique structure, which includes a piperazine ring and a pyrimidine ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

The synthesis of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol typically involves the reaction of 4-methyl-6-piperazin-1-ylpyrimidine with phenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Scientific Research Applications

2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications and is studied for its effects on various biological targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(4-methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-11-10-14(19-8-6-16-7-9-19)18-15(17-11)12-4-2-3-5-13(12)20/h2-5,10,16,20H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBFDECOGCIELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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